N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound featuring a furan ring structure Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. One common method includes the condensation of furan derivatives with appropriate amines under controlled conditions. For instance, the reaction of 2,5-dimethylfuran-3-carboxylic acid with 3-(furan-2-yl)-3-hydroxypropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the furan ring, facilitated by reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of furan epoxides.
Reduction: Conversion to dihydrofuran derivatives.
Substitution: Halogenated furan compounds.
Scientific Research Applications
N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(furan-2-yl)pyrazol-4-yl chalcones
- (E)-furan-2-yl acrylohydrazides
- 3-aryl-3-(furan-2-yl)propanoic acid derivatives
Uniqueness
N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide stands out due to its unique combination of a furan ring with a hydroxypropyl and carboxamide functional group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9-8-11(10(2)19-9)14(17)15-6-5-12(16)13-4-3-7-18-13/h3-4,7-8,12,16H,5-6H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPKXCSZRJKZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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